molecular formula C9H20Cl2N2 B2929420 {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride CAS No. 1909324-84-0

{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride

Cat. No.: B2929420
CAS No.: 1909324-84-0
M. Wt: 227.17
InChI Key: FJSXDKXRJVDBHA-UHFFFAOYSA-N
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Description

{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride is a bicyclic amine compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclo[2.2.2]octane framework, which imparts significant rigidity and stability, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Methyl and Amino Groups: Subsequent functionalization steps introduce the methyl and amino groups at the desired positions. This can involve alkylation reactions and reductive amination.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride is used as a building block for synthesizing more complex molecules. Its rigid structure makes it a valuable scaffold in the design of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its unique structure can influence binding affinity and specificity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.2]octane: A structurally similar compound without the methyl and methanamine groups.

    Quinuclidine: Another bicyclic amine with a similar framework but different functional groups.

    Tropane: A bicyclic compound with a nitrogen atom in the ring, commonly found in alkaloids.

Uniqueness

{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its rigidity and stability make it particularly valuable in applications requiring precise molecular interactions.

This detailed overview provides a comprehensive understanding of {2-Methyl-2-azabicyclo[222]octan-6-yl}methanamine dihydrochloride, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-6-7-2-3-9(11)8(4-7)5-10;;/h7-9H,2-6,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSXDKXRJVDBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC1C(C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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